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molecular formula C17H13BrFNO3 B8728196 Ethyl 6-amino-5-bromo-2-(4-fluorophenyl)benzofuran-3-carboxylate

Ethyl 6-amino-5-bromo-2-(4-fluorophenyl)benzofuran-3-carboxylate

Cat. No. B8728196
M. Wt: 378.2 g/mol
InChI Key: LWEDBLLJQZRMGD-UHFFFAOYSA-N
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Patent
US09265773B2

Procedure details

A mixture of ethyl 5-bromo-2-(4-fluorophenyl)-6-nitrobenzofuran-3-carboxylate (52 g, 127 mmol), iron filings (21.3 g, 382.2 mmol) and NH4Cl (41 g, 764.4 mmol) in MeOH/THF/H2O (2/2/1, 500 mL) was stirred at reflux for 3 hour. After filtered and concentrated, the resulting residue was purified using column chromatography (petroleum ether/EtOAc/dichloromethane=20:1:20) to provide ethyl 6-amino-5-bromo-2-(4-fluorophenyl)benzofuran-3-carboxylate (40 g, yield: 82%). 1H-NMR (CDCl3, 400 MHz) δ 8.01 (s, 1H), 7.94˜7.98 (m, 2H), 7.08 (t, J=8.0 Hz, 2H), 6.83 (s, 1H), 4.32˜4.36 (m, 2H), 4.18 (s, 2H), 1.35 (t, J=8.0 Hz, 3H). MS (M+H)+: 378/380.
Quantity
52 g
Type
reactant
Reaction Step One
Name
Quantity
41 g
Type
reactant
Reaction Step One
Name
MeOH THF H2O
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([N+:23]([O-])=O)=[CH:4][C:5]2[O:9][C:8]([C:10]3[CH:15]=[CH:14][C:13]([F:16])=[CH:12][CH:11]=3)=[C:7]([C:17]([O:19][CH2:20][CH3:21])=[O:18])[C:6]=2[CH:22]=1.[NH4+].[Cl-]>CO.C1COCC1.O.[Fe]>[NH2:23][C:3]1[C:2]([Br:1])=[CH:22][C:6]2[C:7]([C:17]([O:19][CH2:20][CH3:21])=[O:18])=[C:8]([C:10]3[CH:11]=[CH:12][C:13]([F:16])=[CH:14][CH:15]=3)[O:9][C:5]=2[CH:4]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
52 g
Type
reactant
Smiles
BrC=1C(=CC2=C(C(=C(O2)C2=CC=C(C=C2)F)C(=O)OCC)C1)[N+](=O)[O-]
Name
Quantity
41 g
Type
reactant
Smiles
[NH4+].[Cl-]
Name
MeOH THF H2O
Quantity
500 mL
Type
solvent
Smiles
CO.C1CCOC1.O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Fe]

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hour
Duration
3 h
FILTRATION
Type
FILTRATION
Details
After filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified

Outcomes

Product
Name
Type
product
Smiles
NC1=CC2=C(C(=C(O2)C2=CC=C(C=C2)F)C(=O)OCC)C=C1Br
Measurements
Type Value Analysis
AMOUNT: MASS 40 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 83.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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